molecular formula C10H11N3O2 B1397931 Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1101120-35-7

Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1397931
CAS No.: 1101120-35-7
M. Wt: 205.21 g/mol
InChI Key: PEZWWKGGTIYZPN-UHFFFAOYSA-N
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Description

Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with an amino group at position 5 and an ethyl ester at position 3. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes like dihydroorotate dehydrogenase (DHODH) and reverse transcriptase .

Synthesis: The compound is synthesized via deprotection of ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding a tan solid in quantitative yield . Its structural integrity is confirmed by spectral data (¹H NMR, ¹³C NMR) and elemental analysis .

Applications: It is commercially available (e.g., CymitQuimica, Combi-Blocks) for research use, with applications in fragment-based drug discovery and kinase inhibitor development .

Properties

IUPAC Name

ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-6-12-13-4-3-7(11)5-9(8)13/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZWWKGGTIYZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732164
Record name Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101120-35-7
Record name Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
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Record name Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
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Preparation Methods

General Synthesis of Pyrazolo[1,5-a]pyridines

One common approach to synthesizing pyrazolo[1,5-a]pyridines involves the reaction between N-amino-2-iminopyridines and β-dicarbonyl compounds. This method often employs acetic acid as a catalyst and ethanol as the solvent, with the reaction proceeding under an oxygen atmosphere at elevated temperatures.

Table 1: Reaction Conditions for Pyrazolo[1,5-a]pyridine Synthesis

Entry Molar Equiv. Acid Atmosphere Percent Yield
1 HOAc (2) Air 34
2 HOAc (4) Air 52
3 HOAc (6) Air 74
4 HOAc (6) O2 94
5 HOAc (6) Ar 6
6 p-TSA (1) O2 39
7 p-TSA (2) O2 41
8 TFA (1) O2 48
9 TFA (2) O2 55

Mechanism of Synthesis

The synthesis mechanism typically involves the nucleophilic addition of the enol form of the β-dicarbonyl substrate to the N-amino-2-iminopyridine, followed by oxidative dehydrogenation and cyclization to form the pyrazolo[1,5-a]pyridine core. The presence of acetic acid and an oxygen atmosphere enhances the yield and efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

Chemistry

Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions such as:

  • Oxidation : Can be oxidized to form N-oxides.
  • Reduction : Reduction reactions yield amine derivatives.
  • Substitution : Electrophilic and nucleophilic substitutions introduce diverse functional groups onto the pyrazolo[1,5-a]pyridine ring.

Biology

This compound is being investigated for its potential biological activities , including:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various pathogens.
  • Anti-inflammatory Effects : It may serve as a lead compound in developing new therapeutic agents targeting inflammatory diseases.

Case Study: Interaction Studies

Research involving binding assays and molecular docking studies has indicated that this compound interacts with specific enzymes or receptors implicated in inflammatory processes. This interaction is crucial for understanding its pharmacodynamics and optimizing therapeutic efficacy .

Medicine

In medicinal chemistry, this compound is explored as a potential drug candidate due to its:

  • Anticancer Properties : It shows promise as an inhibitor of certain kinases involved in cancer progression, including AXL and c-MET kinases .

Table: Comparison with Other Compounds

Compound NameStructural FeaturesUnique Aspects
Pyrazolo[1,5-a]pyridineSimilar fused ring systemDiverse biological activities
4-Amino-1H-pyrazolo[3,4-b]quinolin-2-oneContains a quinoline moietyPotent antitumor activity
5-AminopyrazoleSimple pyrazole structurePrimarily anti-inflammatory agent

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and materials with specific photophysical properties. Its role in creating novel compounds can lead to advancements in agricultural practices and material science.

Mechanism of Action

The mechanism of action of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Key Observations :

  • Amino vs.
  • Methoxy Substitution : The 5-methoxy analog exhibits improved pharmacokinetic properties due to reduced oxidative metabolism .

Pyrazolo[1,5-a]pyrimidine Analogs

Pyrazolo[1,5-a]pyrimidines, though structurally similar, differ in ring size (pyrimidine vs. pyridine), altering electronic properties and binding modes:

Compound Name Core Structure Molecular Weight Synthesis Pathway Applications Reference
Ethyl 5-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrimidine core 222.21 g/mol Biginelli-type reaction with malononitrile Antifolate agents
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate Pyrimidine core, 2-COOEt 225.63 g/mol Regioselective chlorination at position 5 Kinase inhibitor scaffolds

Key Differences :

  • Ring Size : Pyrimidine cores increase hydrogen-bond acceptor sites, enhancing interactions with ATP-binding pockets .
  • Reactivity : Pyrazolo[1,5-a]pyrimidines undergo regioselective functionalization at position 5, unlike pyridine analogs .

Ester Modifications

Compound Name Ester Group Molecular Weight Properties Reference
This compound Ethyl ester 221.23 g/mol Lipophilic; hydrolyzed to carboxylic acid for prodrugs
Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate Methyl ester 255.07 g/mol Faster hydrolysis kinetics compared to ethyl esters
4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid Carboxylic acid 213.02 g/mol Increased water solubility; used in metal coordination

Functional Impact :

  • Ethyl vs. Methyl Esters : Ethyl esters provide slower hydrolysis, extending in vivo half-life, while methyl esters are more reactive .
  • Carboxylic Acid Derivatives: Improve solubility for intravenous formulations but reduce cell membrane permeability .

Research Findings and Trends

  • Synthetic Efficiency: this compound is synthesized in higher yields (>95%) compared to halogenated analogs (e.g., 13% for 5-chloro derivative) .
  • Biological Activity: Amino-substituted derivatives show superior binding to DHODH compared to methoxy or halogenated variants, likely due to NH₂-mediated hydrogen bonding .
  • Commercial Relevance : The compound is priced at €466.00/5g (CymitQuimica), reflecting demand in academic and industrial research .

Biological Activity

Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a fused pyrazole and pyridine ring structure with an ethyl carboxylate group. Its molecular formula is C10H11N3O2C_{10}H_{11}N_3O_2 . The unique structural attributes contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical cellular pathways, including those related to cancer progression .
  • Cellular Pathways : The compound may influence pathways associated with cell proliferation and apoptosis, potentially leading to antitumor effects .
  • Binding Affinity : Studies suggest that it interacts with receptors or enzymes implicated in inflammatory processes, which could enhance its therapeutic efficacy .

Antitumor Effects

Research indicates that this compound may exhibit antitumor properties. For instance, compounds with similar structural frameworks have demonstrated significant inhibitory effects on tumor cell lines. The compound's ability to modulate gene expression and cellular signaling pathways is critical for its potential use in oncology .

Enzyme Inhibition

A study evaluated the compound's inhibitory activity against various enzymes. The results highlighted its potential as an inhibitor of α-glucosidase, which is relevant for managing type 2 diabetes mellitus. The IC50 values ranged from 15.2 µM to 201.3 µM, indicating effective enzyme inhibition compared to standard drugs .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindingsReference
In vitro α-glucosidase inhibitionIC50 values between 15.2 µM - 201.3 µM
Antitumor activityPotential modulation of apoptosis and cell growth
Interaction with HIV-1 RTDemonstrated binding affinity and inhibitory effects

Case Study: Antitumor Activity

In a recent study focusing on the antitumor potential of pyrazolo[1,5-a]pyridine derivatives, this compound was evaluated for its ability to induce apoptosis in cancer cell lines. The results indicated a dose-dependent increase in apoptotic markers, suggesting that the compound could serve as a lead structure for developing new anticancer therapies .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its bioavailability and efficacy .

Q & A

Q. Can computational modeling predict reactivity or binding interactions?

  • Methodological Answer :
  • DFT calculations : Model transition states in cycloaddition reactions to predict regioselectivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock .
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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